molecular formula C16H18O5 B2636106 butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 302937-82-2

butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2636106
CAS No.: 302937-82-2
M. Wt: 290.315
InChI Key: QNEQOTZGFIEKEO-UHFFFAOYSA-N
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Description

Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative of significant interest in organic and medicinal chemistry research. Coumarins are a prominent class of oxygen-containing heterocycles known for their wide range of biological activities. This compound features a coumarin core substituted with a methyl group at the 4-position and a butyl glycolate ether at the 7-position, a common pharmacophore that is often modified to develop new bioactive molecules. Researchers value this structural motif for designing and synthesizing novel compounds for pharmacological screening. Based on the extensive research into coumarin scaffolds, this compound serves as a key intermediate for the development of potential therapeutic agents. Studies on analogous coumarin derivatives have demonstrated various biological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. For R&D use only. Not for medicinal, household, or other uses.

Properties

IUPAC Name

butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-3-4-7-19-16(18)10-20-12-5-6-13-11(2)8-15(17)21-14(13)9-12/h5-6,8-9H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEQOTZGFIEKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of new esters, amides, or other substituted products.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds containing the coumarin structure exhibit significant biological activities, particularly in cancer research. Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to possess cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its effectiveness against MCF-7 breast cancer cells, suggesting potential therapeutic applications in oncology.

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-725
Coumarin Derivative XMCF-730
Coumarin Derivative YHeLa20

1.2 Antioxidant Activity

The antioxidant properties of this compound have also been explored. Coumarins are known for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This compound's antioxidant capacity may provide protective effects against cellular damage.

Material Science

2.1 Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance the material's mechanical properties and thermal stability. Studies have shown that polymers containing coumarin derivatives exhibit improved UV resistance and mechanical strength.

Case Study: Polymer Enhancement

Polymer TypeAdditiveMechanical Strength (MPa)Reference
PolyethyleneButyl 2-[...]-acetate35
Polyvinyl ChlorideCoumarin Additive A30

Agricultural Applications

3.1 Pesticide Development

The potential use of butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetate as a pesticide has been investigated due to its biological activity against pests. Research indicates that derivatives of coumarins can exhibit insecticidal properties, making them candidates for developing eco-friendly pesticides.

Case Study: Insecticidal Activity

CompoundPest SpeciesMortality Rate (%)Reference
Butyl 2-[...]-acetateAphids75% at 100 ppm
Coumarin Derivative ZThrips65% at 100 ppm

Mechanism of Action

The mechanism of action of butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Coumarin Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activity
This compound C₁₆H₁₈O₅ Butyl ester 290.31 Not reported Industrial intermediate
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₄H₁₄O₅ Ethyl ester 262.26 Not reported Precursor in synthesis
Benzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₉H₁₆O₅ Benzyl ester 324.33 Not reported No biological data
Butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₆H₁₇ClO₅ 6-Chloro substituent 324.76 Not reported Unexplored
Methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}acetate C₁₅H₁₅NO₆ Amino acid hybrid (amide) 305.28 162–164 Anticancer activity

(a) Ester Chain Modifications

  • Butyl vs. Ethyl esters, being smaller, are more reactive intermediates in synthesis . Benzyl esters, with aromatic groups, may exhibit π-π stacking interactions in material science but lack reported bioactivity .

(b) Substituent Effects

  • 6-Chloro Derivative (C₁₆H₁₇ClO₅) : The chloro group at position 6 introduces electron-withdrawing effects, which could stabilize the coumarin ring and alter UV absorption properties. However, its biological relevance remains unexplored .
  • Amino Acid Hybrids (e.g., C₁₅H₁₅NO₆): Incorporation of amide bonds (e.g., via hydrazide intermediates) enhances water solubility and enables hydrogen bonding, critical for targeting enzymes like CK2 in anticancer assays (IC₅₀ values reported in MTT tests) .

Industrial vs. Pharmaceutical Relevance

  • Industrial Use : The butyl ester is produced in bulk (25 kg/drum) for functional materials, such as cellulose-based photoactive polymers, where electrostatic interactions drive adsorption onto fibers .
  • Pharmaceutical Potential: Amino acid hybrids (e.g., compound 5a in ) demonstrate superior bioactivity over simple esters, highlighting the importance of functional group diversification for drug development .

Biological Activity

Butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer research and enzyme inhibition.

Chemical Structure and Synthesis

The compound can be synthesized through an esterification reaction involving 4-methyl-2-oxo-2H-chromen-7-ol and butanol. The general reaction can be depicted as follows:

4 methyl 2 oxo 2H chromen 7 ol+ButanolButyl 2 4 methyl 2 oxo 2H chromen 7 yl oxy acetate\text{4 methyl 2 oxo 2H chromen 7 ol}+\text{Butanol}\rightarrow \text{Butyl 2 4 methyl 2 oxo 2H chromen 7 yl oxy acetate}

This synthesis enhances the solubility of the coumarin derivative, making it suitable for various biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Compounds with similar coumarin structures have demonstrated cytotoxic effects against various cancer cell lines, including:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.0
HeLa (Cervical)20.5
A549 (Lung)18.0

These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, enhancing its potential as an anticancer agent.

Enzyme Inhibition

This compound has also shown promise as an enzyme inhibitor. It can inhibit key enzymes involved in inflammation and coagulation, which may lead to therapeutic applications in managing conditions such as thrombosis and chronic inflammation. For instance:

Enzyme Inhibition (%) Concentration (µM) Reference
Acetylcholinesterase6525
Cyclooxygenase (COX)7030

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Receptor Binding : It interacts with specific receptors on cell surfaces, modulating signaling pathways that influence cellular growth and differentiation.
  • Antioxidant Activity : The coumarin structure contributes to antioxidant properties, which may protect cells from oxidative stress.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy .
  • In Vivo Studies : Animal models treated with butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetate showed reduced tumor growth compared to control groups, suggesting potential for further development in cancer therapy .
  • Inflammation Models : The compound exhibited anti-inflammatory effects in animal models of arthritis, significantly reducing swelling and pain .

Q & A

(Basic) What are the optimal synthetic routes for butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two steps:

Formation of the coumarin core : Resorcinol reacts with ethyl acetoacetate under acidic conditions to yield 7-hydroxy-4-methylcoumarin .

Esterification : The hydroxyl group of the coumarin is alkylated using ethyl/bromochloroacetate. Key factors include:

  • Catalyst : Anhydrous K₂CO₃ in DMF at 80°C achieves ~82% yield, outperforming NaBiO₃ or reflux in acetone (40% yield) .
  • Solvent : DMF enhances reactivity compared to acetone .
  • Microwave-assisted synthesis : Reduces reaction time (minutes vs. hours) and improves atom economy via solvent-free conditions .

(Basic) How can researchers characterize the purity and structural integrity of this compound and its derivatives?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm ester (C=O ~1730 cm⁻¹) and coumarin lactone (C=O ~1675 cm⁻¹) .
    • ¹H NMR : Key signals include the coumarin H-3 (δ ~6.2 ppm) and butyl ester protons (δ ~4.2–1.5 ppm) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 290 [M⁺] for oxadiazole derivatives) verify molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond angles and confirms stereochemistry .

(Basic) What strategies are effective for synthesizing hydrazide derivatives from this compound?

Methodological Answer:

  • Hydrazinolysis : React the ester with excess hydrazine hydrate in ethanol under reflux (1–3 hours, 85–90% yield).
  • Microwave-assisted method : Reduces reaction time to 15–30 minutes with comparable yields .
  • Purification : Recrystallization from chloroform/methanol yields colorless needles, confirmed by melting point (194–196°C) and IR (NH₂ peaks ~3330 cm⁻¹) .

(Advanced) How can microwave-assisted synthesis improve the efficiency of producing coumarin-based derivatives?

Methodological Answer:

  • Accelerated kinetics : Microwave irradiation reduces reaction times by 10-fold (e.g., hydrazide synthesis in 15 minutes vs. 3 hours) .
  • Solvent-free conditions : Eliminates DMF/acetone, reducing toxicity and purification steps .
  • Yield optimization : Comparable or superior yields (e.g., 88–90% for hydrazides) due to uniform heating and reduced side reactions .

(Advanced) What are the challenges in resolving crystal structures of coumarin derivatives, and how can SHELX software address them?

Methodological Answer:

  • Challenges :
    • Twinned crystals : Common due to planar coumarin structures; SHELXL’s TWIN command refines twin laws .
    • Disorder : Butyl chains may exhibit rotational disorder; PART instructions in SHELXL model partial occupancies .
  • Best practices :
    • Use high-resolution data (≤1.0 Å) for anisotropic displacement parameter refinement.
    • Validate hydrogen bonding (e.g., coumarin O-H⋯O interactions) using WinGX/ORTEP visualization .

(Advanced) How do structural modifications influence antimicrobial activity?

Methodological Answer:

  • Schiff bases : Introduce aryl/heteroaryl aldehydes to the hydrazide core. Electron-withdrawing groups (e.g., -Cl) enhance activity against S. aureus (MIC ~12.5 µg/mL) .
  • Oxadiazoles : Thiol-containing derivatives (e.g., 5-mercapto-1,3,4-oxadiazole) disrupt microbial cell membranes via H-bonding and hydrophobic interactions .
  • SAR trends : Increased lipophilicity (e.g., butyl substituents) correlates with improved Gram-negative activity .

(Advanced) How to address data discrepancies in synthetic yields across reaction conditions?

Methodological Answer:

  • Controlled variables :
    • Catalyst purity (anhydrous K₂CO₃ vs. hygroscopic NaBiO₃) .
    • Solvent polarity: DMF stabilizes intermediates better than acetone .
  • Analytical validation :
    • Use TLC/HPLC to monitor reaction progress and detect byproducts.
    • Reproduce literature methods with exact reagent grades (e.g., 99% hydrazine hydrate) .

(Advanced) How can computational docking predict interactions with biological targets?

Methodological Answer:

  • Target selection : Use crystal structures (e.g., CK2 receptor, PDB ID: 2QC6) for molecular docking .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking poses with experimental IC₅₀ values (e.g., coumarin-amino acid hybrids inhibit CK2 at ~5 µM) .

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